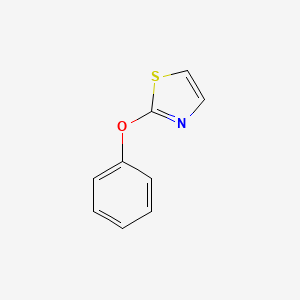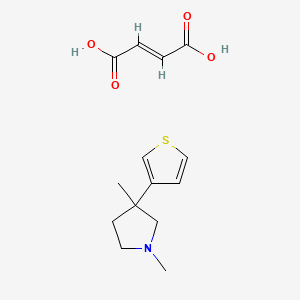
1,3-Dimethyl-3-(3-thienyl)pyrrolidine (Z)-2-butenedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-3-(3-thienyl)pyrrolidine (Z)-2-butenedioate is a chemical compound known for its unique structure and properties. It belongs to the class of pyrrolidine derivatives, which are characterized by a five-membered ring containing nitrogen. The presence of the thienyl group (a sulfur-containing aromatic ring) and the butenedioate moiety adds to its complexity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-3-(3-thienyl)pyrrolidine (Z)-2-butenedioate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and ketones.
Introduction of the Thienyl Group: The thienyl group can be introduced via a substitution reaction, where a suitable thienyl halide reacts with the pyrrolidine derivative.
Addition of the Butenedioate Moiety: The final step involves the esterification or addition of the butenedioate group to the pyrrolidine-thienyl intermediate.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The specific details of industrial production are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethyl-3-(3-thienyl)pyrrolidine (Z)-2-butenedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, especially at the thienyl group.
Reduction: Reduction reactions can target the double bonds or the thienyl group, leading to different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thienyl ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-3-(3-thienyl)pyrrolidine (Z)-2-butenedioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-Dimethyl-3-(3-thienyl)pyrrolidine (Z)-2-butenedioate involves its interaction with specific molecular targets and pathways. The thienyl group may interact with enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethyl-3-(2-thienyl)pyrrolidine ethanedioate: Similar structure but with a different position of the thienyl group.
1,3-Dimethyl-3-(3-furyl)pyrrolidine (Z)-2-butenedioate: Contains a furyl group instead of a thienyl group.
1,3-Dimethyl-3-(3-phenyl)pyrrolidine (Z)-2-butenedioate: Contains a phenyl group instead of a thienyl group.
Uniqueness
1,3-Dimethyl-3-(3-thienyl)pyrrolidine (Z)-2-butenedioate is unique due to the specific positioning of the thienyl group and the butenedioate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
73604-78-1 |
|---|---|
Molekularformel |
C14H19NO4S |
Molekulargewicht |
297.37 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;1,3-dimethyl-3-thiophen-3-ylpyrrolidine |
InChI |
InChI=1S/C10H15NS.C4H4O4/c1-10(4-5-11(2)8-10)9-3-6-12-7-9;5-3(6)1-2-4(7)8/h3,6-7H,4-5,8H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
WJHYHBLAZYWSKK-WLHGVMLRSA-N |
Isomerische SMILES |
CC1(CCN(C1)C)C2=CSC=C2.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CC1(CCN(C1)C)C2=CSC=C2.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


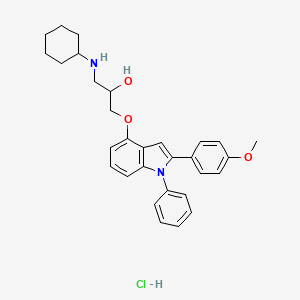
![{5-[(5,5,5-Trifluoropentyl)oxy]pyridin-2-yl}methanol](/img/structure/B14455588.png)
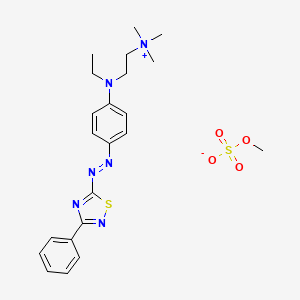
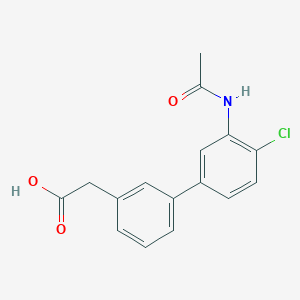
![(NE)-N-[(E)-1-[4-(dimethylamino)phenyl]non-1-en-3-ylidene]hydroxylamine](/img/structure/B14455605.png)
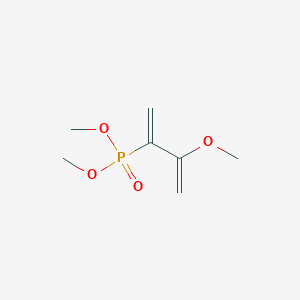

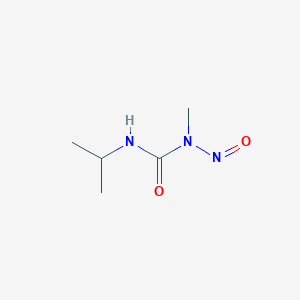
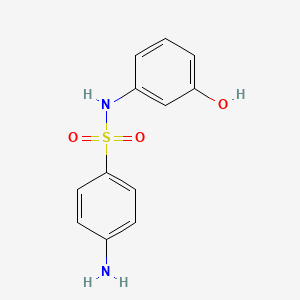
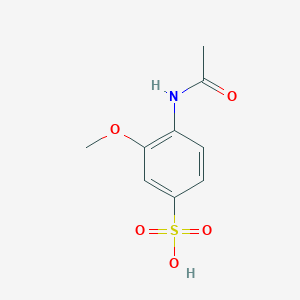
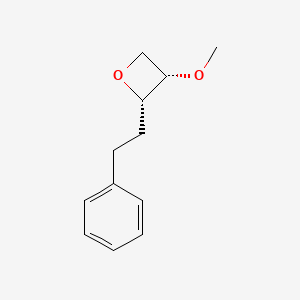
![3-[(4-Chlorophenyl)selanyl]prop-2-enal](/img/structure/B14455667.png)
![Spiro[4.5]deca-3,7-dien-2-one, 8-methyl-](/img/structure/B14455669.png)
